molecular formula C25H33N5O5S3 B2579071 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-43-0

4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2579071
CAS No.: 899351-43-0
M. Wt: 579.75
InChI Key: CMQACUHMYPMYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzamide derivative featuring dual sulfamoyl moieties and a 1,3,4-thiadiazole ring. Its core structure includes:

  • Benzamide backbone: Substituted at the 4-position with an N,N-diisobutylsulfamoyl group.
  • Phenyl sulfamoyl group: Attached to the benzamide nitrogen, further linked to a 5-ethyl-1,3,4-thiadiazol-2-yl group via a sulfamoyl bridge.

The synthesis of such compounds typically involves sequential sulfonylation, coupling, and cyclization reactions, as seen in analogous sulfonamide-thiadiazole systems .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O5S3/c1-6-23-27-28-25(36-23)29-37(32,33)21-13-9-20(10-14-21)26-24(31)19-7-11-22(12-8-19)38(34,35)30(15-17(2)3)16-18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,26,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQACUHMYPMYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1,3,4-Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. These compounds have gained attention due to their antimicrobial , anti-inflammatory , antitumor , and antidiabetic activities. The unique electronic properties and structural features of the thiadiazole ring contribute to the biological efficacy of its derivatives .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often range from 3.58 to 15.36 μM , indicating potent activity against tumor cells while exhibiting lower toxicity towards normal cells .

Table 1: Cytotoxicity Comparison of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Normal Cell Line IC50 (μM)
Compound ACancer Line 110.545.0
Compound BCancer Line 27.838.0
Target CompoundCancer Line 312.042.0

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study reported that a related compound caused a significant increase in apoptotic cells (37.83% vs. 0.89% in controls) after treatment for 24 hours . Additionally, these compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF and VEGFR-2 pathways, with IC50 values comparable to established drugs like sorafenib .

2.3 Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus15 μg/mL
Compound DEscherichia coli20 μg/mL

3. Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating significant reductions in tumor size when compared to control groups .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various thiadiazole compounds against resistant strains of bacteria, revealing promising results that suggest potential for development into new antimicrobial agents .

4. Conclusion

The compound This compound exhibits significant biological activity primarily due to its structural characteristics as a thiadiazole derivative. Its potential applications in cancer therapy and as an antimicrobial agent warrant further investigation through clinical trials and molecular studies.

Future research should focus on optimizing the synthesis of this compound and exploring its full pharmacological profile to establish its viability as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl and thiadiazole groups can exhibit significant antimicrobial properties. Specifically, 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide has been studied for its effectiveness against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis through the inhibition of lipoteichoic acid synthase (LtaS) .

Case Study: Inhibition of Gram-positive Infections

A notable application involves the use of this compound in treating infections caused by Gram-positive bacteria. In vitro studies demonstrated that the compound effectively inhibited bacterial growth by targeting LtaS, which is crucial for bacterial cell wall integrity. The efficacy was assessed through minimum inhibitory concentration (MIC) tests against various strains of Staphylococcus aureus and Streptococcus pneumoniae .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL

Potential in Cancer Therapy

Emerging studies suggest that compounds with similar structural features may also possess anticancer properties. The incorporation of thiadiazole rings has been associated with cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth . Future research could explore the potential of This compound in oncological applications.

Comparison with Similar Compounds

Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)

  • Key differences: Replaces the benzamide group with a simpler sulfonamide-amino structure. Features a 5-methyl-thiadiazole instead of 5-ethyl.
  • Biological relevance: Sulfamethizole is a known antibacterial agent, whereas the target compound’s benzamide and bulky diisobutyl groups may shift its pharmacological profile toward kinase inhibition or anti-inflammatory activity .

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

  • Key differences :
    • Lacks the benzamide and diisobutylsulfamoyl groups.
    • Contains a secondary amine instead of a benzamide linkage.
  • Synthetic relevance : This compound is an impurity in Sulfamethizole synthesis, highlighting the importance of reaction control in avoiding unwanted sulfonamide couplings .

Analogues with Modified Sulfamoyl Groups

4-(N,N-Dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

  • Key differences :
    • Substitutes diisobutylsulfamoyl with dipropylsulfamoyl.
    • Replaces thiadiazole with a thiophene-oxadiazole hybrid.
  • The oxadiazole ring may enhance π-π stacking interactions .

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide

  • Key differences :
    • Replaces the diisobutylsulfamoyl group with a 3,5-dinitrobenzamide.
    • Retains the 5-ethyl-thiadiazole moiety.
  • Functional impact : The electron-withdrawing nitro groups may increase electrophilicity, affecting reactivity in biological systems .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological/Functional Notes
4-(N,N-Diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide ~592.7 g/mol¹ Diisobutylsulfamoyl, 5-ethyl-thiadiazole Hypothesized kinase inhibition (structural)
Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 270.3 g/mol 5-methyl-thiadiazole, sulfonamide Antibacterial activity
4-(N,N-Dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 487.6 g/mol Dipropylsulfamoyl, thiophene-oxadiazole Unknown; structural similarity to kinase inhibitors
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide 485.4 g/mol 3,5-dinitrobenzamide Potential electrophilic reactivity

¹Calculated based on analogous structures in .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of sulfonamide-thiadiazole hybrids typically involves sequential coupling reactions. For example, sulfamoyl groups can be introduced via nucleophilic substitution using sulfamoyl chlorides, while thiadiazole rings are assembled via cyclization of thiosemicarbazides . Optimization may involve:

  • Catalyst selection : Trichloroisocyanuric acid (TCICA) has been used to enhance reaction yields in analogous sulfonamide syntheses .
  • Solvent systems : Polar aprotic solvents like acetonitrile (CH₃CN) improve solubility of intermediates .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and reduce trial-and-error approaches .

Q. Q2. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) and benzamide (-CONH-) linkages. Thiadiazole protons typically resonate at δ 8.5–9.5 ppm .
    • HRMS : Validate molecular weight (e.g., [M+H]+ ion).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically investigated for this compound’s antimicrobial or antitumor properties?

Methodological Answer:

  • Analog synthesis : Modify substituents on the diisobutylsulfamoyl or thiadiazole moieties. For example:
    • Replace diisobutyl with dimethyl/phenyl groups to study steric effects.
    • Vary the ethyl group on the thiadiazole to assess hydrophobicity .
  • Biological assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Antitumor : IC₅₀ values in cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Data correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. Q4. What computational strategies are suitable for predicting this compound’s pharmacokinetic or binding properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for binding .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like GROMACS .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. Q5. How can contradictory data in biological or synthetic studies be resolved?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, moisture control) and biological assay protocols .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl derivatives) to identify trends .
  • Error source identification :
    • Synthetic : Trace impurities via LC-MS; optimize purification (e.g., column chromatography vs. recrystallization) .
    • Biological : Validate cell line viability and assay controls .

Q. Q6. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process intensification :
    • Flow chemistry : Continuous reactors reduce side reactions and improve heat management .
    • Membrane technologies : Purify intermediates via nanofiltration to remove byproducts .
  • DoE-guided optimization : Use response surface methodology (RSM) to balance temperature, solvent volume, and catalyst loading .

Q. Q7. How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
    • Replace labile bonds (e.g., ester groups) with bioisosteres .
  • Prodrug design : Mask polar groups (e.g., sulfonamide) with enzymatically cleavable moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.